molecular formula C7H6BrN3 B1447255 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine CAS No. 1897500-19-4

6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Cat. No. B1447255
CAS RN: 1897500-19-4
M. Wt: 212.05 g/mol
InChI Key: XDBFXYMEKIZLGH-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It is a light-yellow solid .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can be represented by the InChI code: 1S/C7H6BrN3/c1-11-4-7-6(10-11)2-5(8)3-9-7/h2-4H,1H3 .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .


Physical And Chemical Properties Analysis

6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a light-yellow solid . It should be stored at 0-8°C .

Scientific Research Applications

Biological Characterization in Neuropharmacology

6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine derivatives have been explored for their biological significance, particularly in neuropharmacology. A study describes the discovery and characterization of novel compounds related to this chemical structure, specifically 6-((1 H-Pyrazolo[4,3- b]pyridin-3-yl)amino)-benzo[ d]isothiazole-3-carboxamides, as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). These compounds showed improved metabolic profiles compared to previously discovered mGlu4 PAMs and were active in preclinical models of Parkinson's disease, indicating potential therapeutic applications in neurological disorders (Bollinger et al., 2018).

Role in Metabolic Processes

Further, the structure-activity relationships (SAR) of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been investigated, revealing that these compounds can act as selective agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). This finding suggests potential roles in regulating lipid metabolism and providing therapeutic benefits for conditions associated with dysregulated lipid profiles, such as hypertriglyceridemia (Miyachi et al., 2019).

Neuroprotective and Anticonvulsant Properties

A study exploring the synthesis and anticonvulsant activity of analogues related to 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine demonstrated that while certain analogues were less active against seizures induced in rats, the distinct electrostatic isopotential maps of these heterocycles might be related to their anticonvulsant activity, suggesting potential neuroprotective properties (Kelley et al., 1995).

Anti-Inflammatory and Ulcerogenicity Properties

Compounds derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one, closely related to 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, have been synthesized and evaluated for their anti-inflammatory activity and ulcerogenic effects. Some of these derivatives showed promising anti-inflammatory activity with minimal ulcerogenic effects, indicating potential for therapeutic use in conditions involving inflammation (El-Tombary, 2013).

Safety and Hazards

The safety information for 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319 .

Future Directions

The future directions for the study of 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine and its derivatives could involve further exploration of their potential therapeutic effects . More comprehensive studies on their synthesis, biological evaluation, and mechanism of action could provide valuable insights for the development of new drugs .

properties

IUPAC Name

6-bromo-2-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-7-6(10-11)2-5(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBFXYMEKIZLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1897500-19-4
Record name 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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